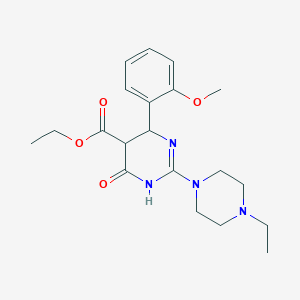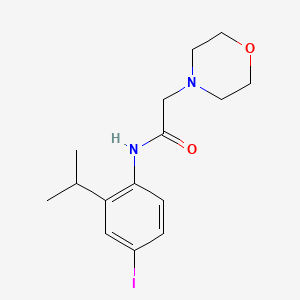![molecular formula C17H26ClNO2 B4439951 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride](/img/structure/B4439951.png)
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride
Übersicht
Beschreibung
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a piperidine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride involves the inhibition of PKB/Akt and PDE4 activity. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride binds to the ATP-binding site of PKB/Akt and PDE4, thereby inhibiting their activity. Inhibition of PKB/Akt activity leads to the suppression of cancer cell growth and proliferation. Inhibition of PDE4 activity leads to the reduction of inflammation in various disease conditions.
Biochemical and Physiological Effects:
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to have various biochemical and physiological effects. Inhibition of PKB/Akt activity by 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride leads to the suppression of cancer cell growth and proliferation. Inhibition of PDE4 activity by 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride leads to the reduction of inflammation in various disease conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has several advantages for lab experiments. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride is a potent inhibitor of PKB/Akt and PDE4 activity, which makes it a useful tool for investigating the role of these enzymes in various disease conditions. Moreover, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to have low toxicity in vitro and in vivo, which makes it a safe chemical compound for lab experiments.
However, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride also has some limitations for lab experiments. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has poor solubility in water, which makes it difficult to use in aqueous-based experiments. Moreover, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has a short half-life in vivo, which makes it difficult to use in animal studies.
Zukünftige Richtungen
There are several future directions for 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride research. One future direction is to investigate the potential therapeutic applications of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in cancer and inflammatory diseases. Another future direction is to develop more potent and selective inhibitors of PKB/Akt and PDE4 activity based on the chemical structure of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride. Moreover, future studies could investigate the pharmacokinetics and pharmacodynamics of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in vivo to better understand its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has shown potential therapeutic applications in various scientific research studies. For instance, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to inhibit the activity of protein kinase B (PKB/Akt), a key regulator of cell survival, proliferation, and metabolism. Inhibition of PKB/Akt activity has been linked to the suppression of cancer cell growth and proliferation. Therefore, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been investigated as a potential anticancer agent.
Moreover, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in the regulation of inflammation. Inhibition of PDE4 activity can reduce inflammation in various disease conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Therefore, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been investigated as a potential anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-19-16-10-4-5-11-17(16)20-15-9-8-14-18-12-6-3-7-13-18;/h4-5,8-11H,2-3,6-7,12-15H2,1H3;1H/b9-8+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXYLZNXGKDJJ-HRNDJLQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=CCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC/C=C/CN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4439869.png)

![1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine](/img/structure/B4439873.png)
![N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439891.png)
![3-amino-N-(3,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439899.png)
![methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B4439903.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4439911.png)

![N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439924.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(isobutylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4439967.png)
![3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439977.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4439978.png)